molecular formula C12H7ClN2S B2890899 4-Chloro-2-thien-3-ylquinazoline CAS No. 924068-56-4

4-Chloro-2-thien-3-ylquinazoline

Cat. No.: B2890899
CAS No.: 924068-56-4
M. Wt: 246.71
InChI Key: NFTIZFGLNIBYCF-UHFFFAOYSA-N
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Description

4-Chloro-2-thien-3-ylquinazoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-thien-3-ylquinazoline typically involves the condensation of 2-aminobenzonitrile with 2-chlorothiophene-3-carboxaldehyde under acidic or basic conditions. This reaction can be facilitated by various catalysts and solvents to improve yield and purity . Common methods include:

    Aza-reaction: This involves the coupling of aniline and ethyl glyoxalate, followed by cyclization to form the quinazoline ring.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.

    Metal-mediated reaction: Transition metals like palladium or copper can be used as catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors is also being explored to improve scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-thien-3-ylquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-2-thien-3-ylquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a wide range of biological activities.

    Quinazolinone: Known for its sedative, hypnotic, and anticancer properties.

    4-Chloroquinazoline: Similar in structure but lacks the thienyl group, leading to different biological activities.

Uniqueness

4-Chloro-2-thien-3-ylquinazoline is unique due to the presence of both chloro and thienyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a therapeutic agent .

Biological Activity

4-Chloro-2-thien-3-ylquinazoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H7ClN2S
  • Molecular Weight : 224.69 g/mol

This compound features a quinazoline core fused with a thienyl group, which contributes to its unique chemical properties and biological activities.

Research indicates that this compound acts primarily as an inhibitor of photosynthetic electron transport. This mechanism is particularly relevant in the context of herbicidal activity, where it disrupts the electron transport chain in plants, leading to impaired photosynthesis and subsequent plant death.

Anticancer Activity

Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity. The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound has displayed antimicrobial activity. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings suggest that the compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types. The study concluded that this compound could serve as a lead for developing new anticancer drugs.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. The researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity. These findings suggest potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerA549 (lung cancer)10Journal of Medicinal Chemistry
MCF7 (breast cancer)5Journal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32Antimicrobial Agents Journal
Escherichia coli64Antimicrobial Agents Journal

Properties

IUPAC Name

4-chloro-2-thiophen-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-9-3-1-2-4-10(9)14-12(15-11)8-5-6-16-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIZFGLNIBYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924068-56-4
Record name 4-chloro-2-(thiophen-3-yl)quinazoline
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